molecular formula C12H16N2O2 B4395859 N-[(tert-butylamino)carbonyl]benzamide CAS No. 39970-08-6

N-[(tert-butylamino)carbonyl]benzamide

Cat. No. B4395859
CAS RN: 39970-08-6
M. Wt: 220.27 g/mol
InChI Key: BXTSGDPNLDJHMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(tert-butylamino)carbonyl]benzamide, also known as Boc-Benzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. This compound is widely used in the synthesis of various organic compounds and is also used as a biochemical reagent.

Scientific Research Applications

N-[(tert-butylamino)carbonyl]benzamidee has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds, such as peptides and amino acids. It is also used as a biochemical reagent in the study of enzymes and proteins. N-[(tert-butylamino)carbonyl]benzamidee is used as a protecting group for amino acids during peptide synthesis. It is also used in the synthesis of various drugs, such as anti-cancer agents.

Mechanism of Action

N-[(tert-butylamino)carbonyl]benzamidee works by inhibiting the activity of certain enzymes in the body. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This mechanism of action makes it useful in the study of enzymes and their role in various biochemical pathways.
Biochemical and Physiological Effects:
N-[(tert-butylamino)carbonyl]benzamidee has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer properties and is being studied as a potential anti-cancer agent. It has also been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(tert-butylamino)carbonyl]benzamidee in lab experiments is its versatility. It can be used in the synthesis of various organic compounds and as a biochemical reagent. However, one of the limitations of using N-[(tert-butylamino)carbonyl]benzamidee is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the study of N-[(tert-butylamino)carbonyl]benzamidee. One area of research is the development of new anti-cancer agents based on the structure of N-[(tert-butylamino)carbonyl]benzamidee. Another area of research is the study of its anti-inflammatory properties and its potential use in treating inflammatory diseases. Further research is also needed to fully understand its mechanism of action and its potential use in other areas of scientific research.
Conclusion:
In conclusion, N-[(tert-butylamino)carbonyl]benzamidee is a versatile compound that has a wide range of applications in scientific research. Its use in the synthesis of various organic compounds and as a biochemical reagent makes it a valuable tool in the study of enzymes and proteins. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its potential and to explore new areas of application.

properties

IUPAC Name

N-(tert-butylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTSGDPNLDJHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193007
Record name Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39970-08-6
Record name Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039970086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(((1,1-dimethylethyl)amino)carbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(tert-butylamino)carbonyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(tert-butylamino)carbonyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[(tert-butylamino)carbonyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(tert-butylamino)carbonyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(tert-butylamino)carbonyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(tert-butylamino)carbonyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.